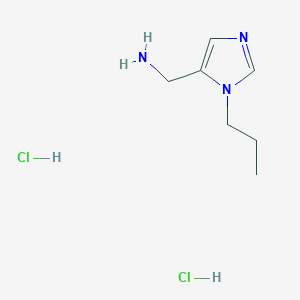

(3-Propylimidazol-4-yl)methanamine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that often start from readily available or enantiopure starting materials. For instance, the synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold involves a [1,3]-dipolar cycloaddition reaction, starting from enantiopure L-phenylalanine and N-benzyl-3-pyrroline . Similarly, the synthesis of 3,3-bis(3-fluorophenyl)-1-propanamine hydrochloride starts from 3,3′-difluorobenzophenone and involves a three-step reaction sequence . These methods suggest that the synthesis of (3-Propylimidazol-4-yl)methanamine;dihydrochloride could also involve a multi-step process, potentially starting from an imidazole derivative and incorporating a propylamine group.

Molecular Structure Analysis

The molecular structure of compounds can be deduced from their synthesis and the reactivity of their functional groups. The tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold is designed to stabilize parallel turn conformations, which indicates a rigid and well-defined three-dimensional structure . Although the exact molecular structure of (3-Propylimidazol-4-yl)methanamine;dihydrochloride is not provided, it can be inferred that the imidazole ring would contribute to the rigidity and electronic properties of the molecule.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds can shed light on the reactivity of similar structures. The [1,3]-dipolar cycloaddition reaction used in the synthesis of the diamino scaffold is a versatile reaction that can create complex structures with multiple stereocenters . The catalytic tritiation used in the synthesis of the NMDA receptor antagonist indicates a specific reactivity towards hydrogenation and isotopic labeling . These reactions suggest that (3-Propylimidazol-4-yl)methanamine;dihydrochloride could also undergo similar reactions, such as cycloadditions or hydrogenation, depending on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its molecular structure. While the papers do not directly discuss the properties of (3-Propylimidazol-4-yl)methanamine;dihydrochloride, they do provide information on similar compounds. For example, the solubility, stability, and isomer distribution of the tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold are influenced by the choice of base and solvent during synthesis . The radiolabelled ligand's isotope incorporation is dependent on the reaction solvent . These findings suggest that the physical and chemical properties of (3-Propylimidazol-4-yl)methanamine;dihydrochloride would also be influenced by its synthesis conditions and solvent interactions.

Applications De Recherche Scientifique

Synthesis and Structural Analysis :

- Imidazole and benzimidazole derivatives have been synthesized and characterized, revealing their complex structures and potential for forming stable chelate complexes with metals. For example, studies have demonstrated the synthesis of Zn complexes derived from benzimidazole derivatives, showing the potential for creating materials with specific geometrical and electronic properties (Emmanuel Blas Patricio-Rangel et al., 2019). These findings suggest that compounds like "(3-Propylimidazol-4-yl)methanamine; dihydrochloride" could be explored for similar complexation behaviors, potentially leading to novel materials with unique properties.

Antimicrobial and Antifungal Activities :

- The antimicrobial and antifungal activities of benzimidazole derivatives have been evaluated, demonstrating significant potential in treating infections caused by bacteria or yeasts. For instance, bis(benzimidazole) and trithiocyanurate complexes showed promising antimicrobial properties, suggesting the potential of imidazole derivatives in pharmaceutical applications (P. Kopel et al., 2015). This indicates that related compounds, including "(3-Propylimidazol-4-yl)methanamine; dihydrochloride", could be investigated for their antimicrobial efficacy.

Catalysis and Material Science :

- Imidazole-based ionic liquid monomers have been polymerized, demonstrating applications in catalysis and material science, such as the creation of double hydrophilic block copolymers with ionic liquid units (K. Vijayakrishna et al., 2008). This research area reveals the versatility of imidazole derivatives in developing new materials with potential applications ranging from catalysis to novel polymers.

Anticancer Activity :

- Benzimidazole derivatives have been synthesized and tested for their cytotoxic activity against human cancer cell lines, showing some compounds with significant antiproliferative properties (Monika M Karpińka et al., 2011). This suggests the potential for imidazole-based compounds, including "(3-Propylimidazol-4-yl)methanamine; dihydrochloride", to be explored as anticancer agents.

Mécanisme D'action

Betahistine

is a histamine-like antivertigo drug used for treating symptoms associated with Ménière’s disease. It is thought to reduce symptoms through its actions on histamine receptors .Methenamine

is a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections requiring a long-term therapy .Orientations Futures

The future directions for research on “(3-Propylimidazol-4-yl)methanamine;dihydrochloride” would likely involve further exploration of its chemical properties and potential biological activities. Given the wide range of activities exhibited by imidazole derivatives, it could be a promising area of study .

Propriétés

IUPAC Name |

(3-propylimidazol-4-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-2-3-10-6-9-5-7(10)4-8;;/h5-6H,2-4,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBPSCPAUWCFGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC=C1CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2547667.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2547669.png)

![1-(2-bromophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2547673.png)

![N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-2-(prop-2-ynylamino)acetamide](/img/structure/B2547674.png)

![1-[4-[4-(4-Methylphenyl)sulfonylpiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2547677.png)

![3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1-ethanone](/img/structure/B2547688.png)